molecular formula C12H17NO3 B8588247 1-Butoxy-3-(2-nitro-ethyl)-benzene

1-Butoxy-3-(2-nitro-ethyl)-benzene

Cat. No.: B8588247
M. Wt: 223.27 g/mol
InChI Key: IEZAVXPRJBMZRP-UHFFFAOYSA-N
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Description

1-Butoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring a butoxy group (-OC₄H₉) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. This compound combines the aromatic stability of benzene with functional groups that impart distinct electronic and steric properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-butoxy-3-(2-nitroethyl)benzene

InChI

InChI=1S/C12H17NO3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3

InChI Key

IEZAVXPRJBMZRP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)CC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from analogous benzene derivatives and nitro/alkoxy-substituted compounds discussed in the literature. Below is a comparative analysis based on structural and electronic parallels:

1-Butoxy-3-methylbenzene

  • Structure : Contains a butoxy group at the 1-position and a methyl group at the 3-position.
  • Key Differences : Lacks the nitroethyl substituent, resulting in reduced electron-withdrawing effects and lower polarity compared to 1-Butoxy-3-(2-nitro-ethyl)-benzene.
  • Reactivity: Methyl groups are electron-donating, which stabilizes the aromatic ring but reduces electrophilic substitution rates.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a benzamide core with a hydroxydimethylethyl group.
  • Key Differences: The amide group introduces hydrogen-bonding capabilities, unlike the nitroethyl or butoxy groups.

Electron-Stimulated Desorption (ESD) Studies on Condensed Benzene

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase the likelihood of dissociative electron attachment (DEA) or dipolar dissociation (DD) due to enhanced electron capture cross-sections. This contrasts with electron-donating groups (e.g., butoxy), which may stabilize transient negative ions (TNIs) .
  • Thickness Dependence: For nitro-containing compounds, the desorption yield of lighter anionic fragments (e.g., NO₂⁻) is higher than cationic species, a trend likely exacerbated in this compound due to the nitroethyl group’s fragmentation pathways .

Table 1: Comparative Properties of Selected Benzene Derivatives

Compound Substituents Key Reactivity/Properties Evidence Source
1-Butoxy-3-methylbenzene -OCH₂CH₂CH₂CH₃, -CH₃ Low polarity; methyl stabilizes ring
N-(2-Hydroxy-...)benzamide -CONH-(hydroxyalkyl) Metal-catalyzed C–H activation
Condensed benzene (ESD studies) None (pristine) DEA/DD-driven fragmentation; anion > cation yields

Recommendations for Future Research

  • Synthesis and Characterization : Prioritize the synthesis of this compound using protocols similar to those for 1-Butoxy-3-methylbenzene , followed by NMR, IR, and X-ray crystallography.
  • Electron Interaction Studies : Investigate ESD or electron-impact ionization behavior to quantify fragmentation pathways and compare with nitroethyl analogs.
  • Computational Modeling : Use density functional theory (DFT) to predict electronic structure, adsorption energetics (e.g., on Pt surfaces), and substituent interactions .

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